molecular formula C26H33N11O10 B1213372 Oaogdae CAS No. 73681-43-3

Oaogdae

Cat. No. B1213372
CAS RN: 73681-43-3
M. Wt: 659.6 g/mol
InChI Key: SWEBIRDELTYPIK-DQSURDJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oaogdae, also known as Oaogdae, is a useful research compound. Its molecular formula is C26H33N11O10 and its molecular weight is 659.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oaogdae suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oaogdae including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73681-43-3

Product Name

Oaogdae

Molecular Formula

C26H33N11O10

Molecular Weight

659.6 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-[6-[2-[[9-[(2R,3R,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 2-aminoacetate

InChI

InChI=1S/C26H33N11O10/c1-11(40)44-19-17(42)12(5-38)45-25(19)36-9-34-15-21(30-7-32-23(15)36)28-2-3-29-22-16-24(33-8-31-22)37(10-35-16)26-20(47-14(41)4-27)18(43)13(6-39)46-26/h7-10,12-13,17-20,25-26,38-39,42-43H,2-6,27H2,1H3,(H,28,30,32)(H,29,31,33)/t12-,13-,17-,18-,19-,20-,25-,26-/m1/s1

InChI Key

SWEBIRDELTYPIK-DQSURDJZSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)OC(=O)CN)CO)O

SMILES

CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)OC(=O)CN)CO)O

Canonical SMILES

CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)OC(=O)CN)CO)O

synonyms

(2)'(3')-O-acetyl-2'(3')-O-glycyl-1,2-di(adenosine-N(6)-yl)ethane
2'(3')-O-acetyl-2''-(3'')-O-glycyl-1,2-di(adenosine-N(6)-yl)ethane
OAOGDAE

Origin of Product

United States

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